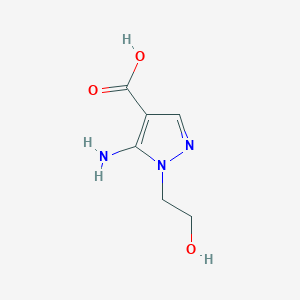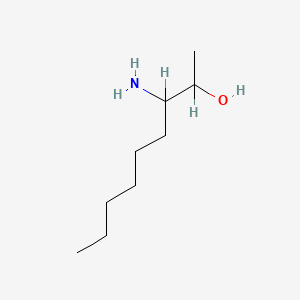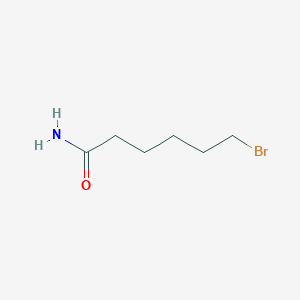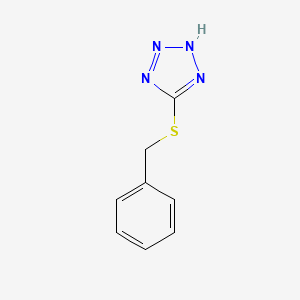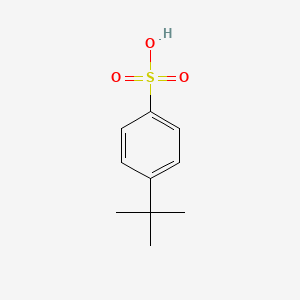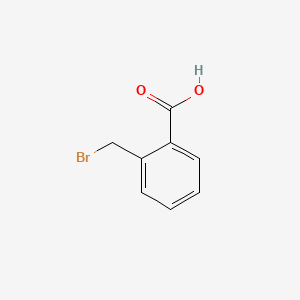
2-(Brommethyl)benzoesäure
Übersicht
Beschreibung
2-(Bromomethyl)benzoic acid, also known as 2-bromomethyl benzoic acid (BMBA), is a brominated organic compound with the molecular formula C7H6BrO2. BMBA is a colorless solid that is soluble in water and organic solvents. It is used in the synthesis of various organic compounds, such as pharmaceuticals and dyes. BMBA is also used as a reagent in the synthesis of other compounds, such as polymers and polysaccharides. BMBA has a variety of applications in the scientific research field, including as a catalyst, a reagent, and a solvent.
Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Verbindungen
2-(Brommethyl)benzoesäure dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine bifunktionelle Natur, mit einem benzylischen Bromid und einer Carbonsäuregruppe, ermöglicht nukleophile Reaktionen bzw. Veresterungen . Diese Verbindung ist entscheidend für die Herstellung von Molekülen wie Eprosartan, einem Antihypertensivum, und Temoporfin, einem Photosensibilisator der zweiten Generation, der in der photodynamischen Therapie eingesetzt wird .
Organische Synthese
In der organischen Chemie wird this compound verwendet, um Brommethylgruppen in aromatische Verbindungen einzuführen. Dies ist besonders nützlich bei der Synthese von polysubstituierten Benzolen, wo das Vorhandensein einer Brommethylgruppe die weitere Funktionalisierung durch Reaktionen wie Suzuki-Kupplung oder Stille-Kupplung ermöglichen kann .
Materialwissenschaft
Die Reaktivität der Verbindung macht sie zu einem wertvollen Baustein in der Materialwissenschaft. Sie kann verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren oder um Polymere mit bestimmten Funktionalitäten zu erzeugen. Ihre Anwendung bei der Entwicklung neuer Materialien mit verbesserten Eigenschaften ist ein wachsendes Forschungsgebiet .
Biochemie und Molekularbiologie
In der Biochemie kann this compound verwendet werden, um Proteine oder Peptide zu modifizieren. Diese Modifikation kann bei der Untersuchung der Proteinfunktion, -interaktionen und bei der Entwicklung gezielter Arzneimittelverabreichungssysteme helfen. Sie hat potenzielle Anwendungen in Genom-Editierungs-Technologien wie CRISPR-Cas9, wo sie verwendet werden kann, um Proteine mit hoher Effizienz in Zellen zu liefern .
Industrielle Anwendungen
Industriell wird this compound bei der Synthese von Farbstoffen, Duftstoffen und anderen Feinchemikalien verwendet. Ihre Rolle als Zwischenprodukt bei der Herstellung dieser Verbindungen ist entscheidend aufgrund ihrer reaktiven Brommethylgruppe, die verschiedene chemische Umwandlungen eingehen kann .
Umweltanwendungen
Während direkte Anwendungen von this compound in der Umweltwissenschaft nicht umfassend dokumentiert sind, könnten ihre Derivate und Reaktionsprodukte in Umwelt-Sanierungsprozessen eingesetzt werden. Beispielsweise könnten modifizierte Benzoesäure-Derivate bei der Adsorption und Entfernung von Schadstoffen aus Wasser und Boden verwendet werden .
Safety and Hazards
2-(Bromomethyl)benzoic acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
2-(Bromomethyl)benzoic acid is a type of benzoic acid derivative. Benzoic acid derivatives are important structural elements in a large number of natural products, playing many valuable roles in plant metabolism . .
Biochemical Pathways
Benzoic acid derivatives, including 2-(Bromomethyl)benzoic acid, are synthesized in plants through the phenylpropanoid pathway . This pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia lyase (PAL). The trans-cinnamic acid can then be converted into various benzoic acid derivatives through a series of enzymatic reactions .
Pharmacokinetics
The compound’s solubility in nonpolar solvents suggests it may have good bioavailability .
Result of Action
Benzoic acid derivatives are known to perform critical functions in plant fitness, such as acting as plant growth regulators and defensive compounds .
Action Environment
The action of 2-(Bromomethyl)benzoic acid, like other benzoic acid derivatives, can be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
2-(Bromomethyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules primarily through its bromomethyl group. The benzylic bromide can undergo nucleophilic substitution reactions, where it reacts with nucleophiles such as thiols, amines, and alcohols. These interactions can lead to the formation of new covalent bonds, modifying the structure and function of the biomolecules involved . Additionally, the carboxylic acid group can participate in esterification reactions, further expanding its biochemical utility.
Molecular Mechanism
At the molecular level, 2-(Bromomethyl)benzoic acid exerts its effects through covalent binding interactions with biomolecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, and serine. This covalent modification can result in enzyme inhibition or activation, depending on the site and nature of the interaction . Additionally, the carboxylic acid group can form ester bonds with hydroxyl groups in proteins or other biomolecules, further influencing their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Bromomethyl)benzoic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term exposure to 2-(Bromomethyl)benzoic acid in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(Bromomethyl)benzoic acid vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, such as cellular stress, apoptosis, or necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response without adverse effects.
Metabolic Pathways
2-(Bromomethyl)benzoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the bromomethyl group, leading to the formation of reactive intermediates . These intermediates can further react with cellular nucleophiles, affecting metabolic flux and altering metabolite levels. Additionally, the carboxylic acid group can be conjugated with co-factors like coenzyme A, facilitating its incorporation into various metabolic pathways.
Transport and Distribution
Within cells and tissues, 2-(Bromomethyl)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via organic anion transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 2-(Bromomethyl)benzoic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This localization can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-(bromomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMPDKYTNEMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991457 | |
| Record name | 2-(Bromomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7115-89-1 | |
| Record name | 7115-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(bromomethyl)benzoic acid in organic synthesis?
A1: 2-(Bromomethyl)benzoic acid is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its significance lies in the reactivity of the bromomethyl group, which allows for various chemical transformations. [] For instance, it can readily react with primary amines to form substituted isoindolin-1-one derivatives, a class of compounds with diverse pharmacological activities. []
Q2: What are the key factors affecting the synthesis of 2-(bromomethyl)benzoic acid?
A2: The synthesis of 2-(bromomethyl)benzoic acid typically involves the bromination of 2-methylbenzoic acid. Research has shown that several factors influence the yield of this reaction, including:
- Mole ratio of reactants: The optimal ratio of 2-methylbenzoic acid to bromine is crucial for maximizing yield. []
- Solvent choice: The nature of the solvent can impact the reaction rate and selectivity. []
- Reaction time: Sufficient reaction time is necessary for complete conversion of the starting material. []
- Initiator type and amount: Using a radical initiator like AIBN can enhance the efficiency of the bromination process. []
Q3: How is 2-(bromomethyl)benzoic acid typically characterized?
A3: Characterization of 2-(bromomethyl)benzoic acid commonly employs spectroscopic techniques. Infrared (IR) spectroscopy helps identify functional groups present in the molecule, while proton nuclear magnetic resonance (1H NMR) spectroscopy provides detailed information about the hydrogen atom environments, confirming the structure of the synthesized compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

